molecular formula C16H19NO3 B184709 benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 145100-54-5

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B184709
CAS No.: 145100-54-5
M. Wt: 273.33 g/mol
InChI Key: SYWFGYZHYRYOKS-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the dihydropyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzyl or dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce tetrahydropyridine compounds.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use in drug development, particularly for cardiovascular or neurological conditions.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate may exhibit unique properties due to its specific substituents, which can influence its biological activity, solubility, and stability compared to other dihydropyridines.

Properties

IUPAC Name

benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWFGYZHYRYOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439004
Record name Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145100-54-5
Record name Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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